{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-FLUOROBENZOATE
CAS No.: 1794842-89-9
Cat. No.: VC6761187
Molecular Formula: C16H13BrFNO3
Molecular Weight: 366.186
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1794842-89-9 |
|---|---|
| Molecular Formula | C16H13BrFNO3 |
| Molecular Weight | 366.186 |
| IUPAC Name | [2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate |
| Standard InChI | InChI=1S/C16H13BrFNO3/c17-13-5-1-11(2-6-13)9-19-15(20)10-22-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,20) |
| Standard InChI Key | NUIKBBKQRKBDMD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)F)Br |
Introduction
Chemical Identity and Structural Features
{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-fluorobenzoate belongs to the class of carbamate esters, characterized by the presence of a carbamate group (-NHCOO-) bridging a 4-bromobenzyl moiety and a methyl 4-fluorobenzoate unit. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₃BrFNO₃ | |
| Molecular Weight | 366.186 g/mol | |
| IUPAC Name | [2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate | |
| SMILES | C1=CC(=CC=C1Br)CNC(=O)COC(=O)C2=CC=C(C=C2)F | |
| InChIKey | VFPPFMDQYAPXSC-UHFFFAOYSA-N |
The bromine atom at the para position of the benzyl group introduces steric and electronic effects that may influence reactivity, while the fluorine substituent on the benzoate ring enhances metabolic stability—a feature exploited in drug design .
Synthesis and Manufacturing Considerations
Synthetic Pathways
The synthesis likely follows a multi-step sequence:
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4-Fluorobenzoate Ester Formation: Methylation of 4-fluorobenzoic acid using methanol under acidic conditions yields methyl 4-fluorobenzoate .
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Carbamoyl Chloride Preparation: Reaction of 4-bromobenzylamine with phosgene or triphosgene generates the corresponding carbamoyl chloride.
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Coupling Reaction: Nucleophilic acyl substitution between the carbamoyl chloride and methyl 4-fluorobenzoate’s hydroxyl group (after ester hydrolysis) produces the target compound .
A patent detailing similar compounds (e.g., 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester) demonstrates the feasibility of introducing halogens via electrophilic substitution or metal-catalyzed cross-couplings .
Optimization Challenges
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Regioselectivity: Ensuring para-substitution in both aromatic rings requires careful control of reaction conditions.
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Stability: The carbamate linkage may undergo hydrolysis under strongly acidic or basic conditions, necessitating anhydrous synthesis environments.
Physicochemical Properties
While experimental data for the compound remains limited, inferences can be drawn from analog studies:
The compound’s low predicted aqueous solubility (≤0.1 mg/mL in water) aligns with its hydrophobic aromatic groups, suggesting formulation challenges for biological applications .
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